[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride
Description
[1-(Propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride is an imidazole-derived compound featuring a hydroxymethyl group at the 2-position of the imidazole ring and an isopropyl substituent at the 1-position. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research. Imidazole derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and receptor-binding properties .
Properties
IUPAC Name |
(1-propan-2-ylimidazol-2-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-6(2)9-4-3-8-7(9)5-10;/h3-4,6,10H,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLDYBYDLYJWMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Methanol Group: The methanol group can be introduced through hydroxymethylation reactions, where formaldehyde is used as a reagent.
Formation of the Hydrochloride Salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group can be oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can participate in substitution reactions, where the propan-2-yl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of imidazolines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The compound may also interact with cellular membranes, altering their properties and affecting cell function.
Comparison with Similar Compounds
Key Observations :
- Positional isomers (e.g., 5-hydroxymethyl vs. 2-hydroxymethyl) may exhibit divergent electronic properties due to altered resonance effects on the imidazole ring .
Physicochemical Properties
Crystallographic Data
- The crystal structure of the related compound 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol reveals intermolecular hydrogen bonding (O–H⋯N) and C–H⋯π interactions stabilizing the lattice . Similar interactions are expected for the target compound.
- Software tools like SHELXL and OLEX2 are critical for resolving such structures, particularly for imidazole derivatives with complex substitution patterns .
Solubility and Stability
- Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, (1-methyl-1H-imidazol-2-yl)methanol HCl is readily soluble in polar solvents like methanol or water .
Biological Activity
[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride is a compound belonging to the imidazole family, characterized by its unique structural features that include an imidazole ring, a methanol group, and a propan-2-yl group. This combination enhances its solubility and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₄ClN₃O, with a molecular weight of approximately 195.67 g/mol. The presence of both the methanol and propan-2-yl groups contributes to its chemical reactivity and biological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClN₃O |
| Molecular Weight | 195.67 g/mol |
| Functional Groups | Imidazole, Methanol, Hydrochloride |
| Solubility | Soluble in water |
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Imidazole Ring : Utilizing methods such as the Debus-Radziszewski synthesis.
- Alkylation : Introduction of the propan-2-yl group through alkylation reactions.
- Hydroxymethylation : Attaching the methanol group using formaldehyde.
- Salt Formation : Reacting with hydrochloric acid to form the hydrochloride salt.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that imidazole derivatives possess significant antimicrobial properties. Specifically, this compound has been evaluated for its effectiveness against various bacterial strains.
Case Study : A recent study demonstrated that derivatives of imidazole, including this compound, exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the specific derivative tested .
Antifungal Activity
The compound has also shown promise in antifungal applications. Research indicates that imidazole derivatives can inhibit fungal growth effectively.
Research Findings : In vitro assays revealed that this compound demonstrated antifungal activity against Candida albicans, with an IC50 value indicating effective concentration levels .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity.
- Membrane Interaction : The compound may alter cellular membrane properties, impacting cell function and viability.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other imidazole derivatives:
| Compound Name | Activity Type | Notable Effects |
|---|---|---|
| Metronidazole | Antimicrobial | Effective against anaerobic bacteria |
| Clotrimazole | Antifungal | Broad-spectrum antifungal activity |
| Histidine | Biological Role | Essential amino acid |
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for [1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride? A common approach involves oxidizing the corresponding imidazole methanol precursor. For example, (1-alkyl-1H-imidazol-2-yl)methanol derivatives can be synthesized via alcohol protection, followed by deprotection under acidic conditions to yield the hydrochloride salt. A validated method for analogous compounds uses Dess–Martin periodinane (DMP) in methylene chloride at 4°C for controlled oxidation, ensuring minimal side reactions .
Advanced Question: Q. How can researchers address low yields during scale-up synthesis of this compound? Low yields often arise from incomplete oxidation or side reactions. Optimizing stoichiometry (e.g., 1.1:1 molar ratio of DMP to precursor) and reaction time (≤1 hour at 4°C) improves efficiency. Alternatively, tetrakis(dimethylamino)ethylene (TDAE) methodology, which facilitates nucleophilic substitutions under mild conditions, has been effective for structurally related imidazole derivatives .
Characterization and Analytical Validation
Basic Question: Q. What analytical techniques are critical for characterizing this compound? Key methods include:
- NMR spectroscopy : Proton environments are resolved in DMSO-d6, with imidazole protons typically appearing at δ 6.35–8.32 ppm .
- X-ray crystallography : For unambiguous structural confirmation, single-crystal analysis reveals hydrogen-bonding patterns (e.g., C–H⋯C interactions) and molecular packing .
Advanced Question: Q. How can spectral overlaps in NMR or IR data be resolved for this compound? For ambiguous peaks, 2D NMR (e.g., COSY or HSQC) differentiates overlapping signals. Computational tools like PubChem’s InChI key (e.g., JKZJSYXGKHQHRA for analogous imidazole derivatives) provide reference spectra for cross-validation .
Biological Activity and Assay Design
Basic Question: Q. What assay models are used to evaluate the pharmacological activity of this compound? Antifungal activity is commonly tested using microdilution assays against Candida albicans or Aspergillus fumigatus. For example, structurally similar imidazole derivatives show MIC values <10 µg/mL in broth dilution assays .
Advanced Question: Q. How should researchers address contradictory reports on biological activity? Contradictions may arise from variations in assay conditions (e.g., pH, solvent). Systematic replication under controlled parameters (e.g., RPMI-1640 media at pH 7.0) and impurity profiling (e.g., HPLC purity >98%) are critical .
Stability and Storage
Basic Question: Q. What are the recommended storage conditions for this compound? Store in airtight glass containers at –20°C, protected from light and moisture. Hydrochloride salts of imidazole derivatives are hygroscopic; desiccants like silica gel are essential to prevent hydrolysis .
Advanced Question: Q. How can degradation products be identified during long-term stability studies? Accelerated stability testing (40°C/75% RH for 6 months) coupled with LC-MS analysis detects degradation byproducts. For example, oxidation of the propan-2-yl group may generate ketone derivatives, identifiable via m/z shifts .
Environmental Impact and Degradation
Basic Question: Q. What methodologies assess the environmental persistence of this compound? Standard OECD 307 guidelines simulate soil degradation. Aerobic conditions (20–25°C, 60% water-holding capacity) are maintained, with LC-MS monitoring parent compound depletion over 120 days .
Advanced Question: Q. How can conflicting ecotoxicology data be reconciled? Discrepancies in toxicity (e.g., Daphnia magna LC50 values) may stem from differing test concentrations or metabolite interference. Isotope-labeled analogs (e.g., ¹⁴C-tagged) clarify bioaccumulation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
